1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid 1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 60734-37-4
VCID: VC6712159
InChI: InChI=1S/C21H21NO3/c23-19-17-12-6-5-11-16(17)18(20(24)25)21(13-7-2-8-14-21)22(19)15-9-3-1-4-10-15/h1,3-6,9-12,18H,2,7-8,13-14H2,(H,24,25)
SMILES: C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)O
Molecular Formula: C21H21NO3
Molecular Weight: 335.403

1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid

CAS No.: 60734-37-4

Cat. No.: VC6712159

Molecular Formula: C21H21NO3

Molecular Weight: 335.403

* For research use only. Not for human or veterinary use.

1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid - 60734-37-4

Specification

CAS No. 60734-37-4
Molecular Formula C21H21NO3
Molecular Weight 335.403
IUPAC Name 1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid
Standard InChI InChI=1S/C21H21NO3/c23-19-17-12-6-5-11-16(17)18(20(24)25)21(13-7-2-8-14-21)22(19)15-9-3-1-4-10-15/h1,3-6,9-12,18H,2,7-8,13-14H2,(H,24,25)
Standard InChI Key OVQQRBIJPQXUHW-UHFFFAOYSA-N
SMILES C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)O

Introduction

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of this compound involves a multi-step sequence beginning with α-bromoketones and aromatic amines. A representative pathway includes:

  • Condensation: Reacting cyclohexanone derivatives with substituted anilines to form imine intermediates.

  • Cyclization: Intramolecular nucleophilic attack under acidic conditions generates the spirocyclic core.

  • Oxidation: Introduction of the ketone group at the 1'-position via Jones oxidation or similar methods.

  • Carboxylation: Functionalization at the 4'-position using carbon dioxide or carboxylating agents under high pressure.

Critical Reaction Parameters

  • Temperature: Optimal cyclization occurs at 80–100°C in toluene or dichloromethane.

  • Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by stabilizing transition states.

  • Yield: Reported yields range from 35% to 52%, with purity >95% achievable via recrystallization from ethanol-water mixtures.

Hazard CategoryGHS CodeRisk Statement
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

  • First Aid:

    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

    • Skin Contact: Wash with soap and water for 15 minutes .

    • Eye Exposure: Rinse with saline solution for 20 minutes .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing PDE5 inhibitors and σ receptor agonists. For instance, coupling with alkylating agents yields derivatives with enhanced blood-brain barrier permeability .

Material Science

The rigid spiro structure is exploited in liquid crystal displays (LCDs) due to its anisotropic polarizability. Blends with polyimide matrices achieve thermal stability up to 250°C.

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways using radiolabeled analogs.

  • Structure-Activity Relationships (SAR): Modify the phenyl and carboxylic acid substituents to optimize target binding.

  • Toxicological Profiling: Conduct chronic toxicity assays in rodent models to establish NOAEL (No Observed Adverse Effect Level).

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